[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate
Overview
Description
[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group and a phenylcarbamate moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate typically involves the condensation of 4-fluorobenzaldehyde with N-phenylcarbamate under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine linkage. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and consistent product quality. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the imine linkage.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Scientific Research Applications
[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-(4-chlorophenyl)methylideneamino] N-phenylcarbamate
- [(Z)-(4-bromophenyl)methylideneamino] N-phenylcarbamate
- [(Z)-(4-methylphenyl)methylideneamino] N-phenylcarbamate
Uniqueness
[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-8-6-11(7-9-12)10-16-19-14(18)17-13-4-2-1-3-5-13/h1-10H,(H,17,18)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGNZXJRHEVFG-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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